molecular formula C12H18N4S B12034265 4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone CAS No. 477734-20-6

4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone

Cat. No.: B12034265
CAS No.: 477734-20-6
M. Wt: 250.37 g/mol
InChI Key: XTWBJDQTZOUMMA-NTEUORMPSA-N
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Description

4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone is an organic compound with the molecular formula C12H18N4S. It is a derivative of thiosemicarbazone and is known for its applications in various fields, including analytical chemistry and environmental science. This compound is particularly noted for its ability to form complexes with metal ions, making it useful in the detection and analysis of heavy metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 4-(Dimethylamino)benzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Typically involve the use of primary amines or pyrroles in an ethanol solution under reflux conditions.

    Complexation Reactions: Often involve the use of metal salts in aqueous or ethanol solutions.

Major Products

Scientific Research Applications

4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone primarily involves its ability to form complexes with metal ions. The compound’s thiosemicarbazone moiety can coordinate with metal ions, forming stable complexes. This property is particularly useful in the detection and analysis of heavy metals, as the formation of these complexes can be monitored using various analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both 4-(Dimethylamino)benzaldehyde and N-ethylthiosemicarbazide. This allows it to form stable complexes with metal ions, making it particularly useful in analytical applications .

Properties

CAS No.

477734-20-6

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C12H18N4S/c1-4-13-12(17)15-14-9-10-5-7-11(8-6-10)16(2)3/h5-9H,4H2,1-3H3,(H2,13,15,17)/b14-9+

InChI Key

XTWBJDQTZOUMMA-NTEUORMPSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)N(C)C

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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